molecular formula C7H8BrN3O2 B1345056 5-Bromo-N,N-dimethyl-3-nitropyridin-2-amine CAS No. 1040682-46-9

5-Bromo-N,N-dimethyl-3-nitropyridin-2-amine

Cat. No. B1345056
M. Wt: 246.06 g/mol
InChI Key: SZNVATVPNHSUOD-UHFFFAOYSA-N
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Description

The chemical compound “5-Bromo-N,N-dimethyl-3-nitropyridin-2-amine” is a versatile material used in scientific research. Its unique properties make it valuable for various applications, including drug discovery, organic synthesis, and material science .


Molecular Structure Analysis

The molecular structure of “5-Bromo-N,N-dimethyl-3-nitropyridin-2-amine” is represented by the SMILES string CN(C)c1ncc(Br)cc1N+=O . The InChI key is SZNVATVPNHSUOD-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The physical form of “5-Bromo-N,N-dimethyl-3-nitropyridin-2-amine” is solid . The molecular weight is 246.06 . Unfortunately, the search results do not provide more detailed physical and chemical properties.

Scientific Research Applications

Synthesis and Process Development

5-Bromo-N,N-dimethyl-3-nitropyridin-2-amine has been explored in the context of chemical synthesis, demonstrating its versatility as an intermediate in various chemical reactions. For example, its precursor, 5-Bromo-2-nitropyridine, was prepared from the corresponding amine via hydrogen peroxide oxidation in large-scale production, highlighting its role in the development of reproducible, safe chemical processes (Agosti et al., 2017). Additionally, its involvement in 1,3-dipolar cycloaddition reactions to afford various tetrazolinones and substituted amines underlines its utility in synthetic organic chemistry (Holt & Fiksdahl, 2007).

Catalysis and Selective Amination

The compound has also been a subject of study in catalysis, particularly in selective amination processes. For instance, the amination of 5-bromo-2-chloropyridine catalyzed by a palladium-Xantphos complex yielded high chemoselectivity towards 5-amino-2-chloropyridine, demonstrating the compound's potential in selective synthesis strategies (Ji, Li, & Bunnelle, 2003).

Reaction Mechanism and Novel Pathways

Investigations into the nucleophilic substitution reactions of amines with 3-Bromo-4-nitropyridine have uncovered unexpected nitro-group migration products, shedding light on novel reaction mechanisms and rearrangements that could be leveraged in synthetic pathways (Yao, Blake, & Yang, 2005).

Toxicological Studies

While the primary focus is on scientific applications excluding drug use, dosage, and side effects, it is noteworthy that research has also been conducted on the toxicological aspects of 5-Bromo-2-nitropyridine, an intermediate in the synthesis of pharmaceuticals and pesticides, to ensure safety in its handling and application (Shi et al., 2022).

Kinetics and Reactivity Studies

The kinetics and reactivity of substituted anilines with 2-chloro-5-nitropyridine have been studied, providing insights into the behavior of these compounds in various solvents, which is crucial for designing efficient and selective synthetic routes (El-Bardan et al., 2002).

Safety And Hazards

This compound is harmful if swallowed and causes skin irritation . It also causes serious eye irritation and is harmful to aquatic life with long-lasting effects .

properties

IUPAC Name

5-bromo-N,N-dimethyl-3-nitropyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrN3O2/c1-10(2)7-6(11(12)13)3-5(8)4-9-7/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZNVATVPNHSUOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(C=N1)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80649799
Record name 5-Bromo-N,N-dimethyl-3-nitropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80649799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-N,N-dimethyl-3-nitropyridin-2-amine

CAS RN

1040682-46-9
Record name 5-Bromo-N,N-dimethyl-3-nitropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80649799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5-Bromo-2-chloro-3-nitropyridine (J. Heterocyclic Chem. 2003, 40, 261) (128 mg, 0.54 mmol) was taken into THF (0.25 mL) followed by addition of 40 W % aqueous dimethylamine (0.25 mL) and the resulting solution was stirred for 1 h at room temperature. The mixture was then partitioned with ethyl ether and 1 M aqueous hydrochloric acid. The organic solution was then washed with additional 1 M aqueous hydrochloric acid (3×) then dried over magnesium sulfate, filtered and concentrated to give 5-bromo-N,N-dimethyl-3-nitropyridin-2-amine. MS (EI) for C7H8N3O2Br: 246, 248 (MH+, Br pattern).
Quantity
128 mg
Type
reactant
Reaction Step One
Quantity
0.25 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.25 mL
Type
solvent
Reaction Step Three

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